2-Hydroxy-3-methyl-4H-pyran-4-one is classified as a pyranone, which is a six-membered heterocyclic compound containing an oxygen atom in the ring. It is commonly found in various natural sources such as chicory, roasted malt, cocoa, coffee, and certain tree barks like larch and pine needles. The compound has the chemical formula and is recognized for its sweet flavor profile, making it a popular flavor enhancer in the food industry.
The synthesis of 2-hydroxy-3-methyl-4H-pyran-4-one can be achieved through several methods:
Parameters such as temperature, reaction time, and catalyst choice (e.g., triethylene diamine) are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-hydroxy-3-methyl-4H-pyran-4-one features a pyran ring with hydroxyl and methyl substituents. The compound has the following structural characteristics:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to confirm its structure and analyze functional groups.
2-Hydroxy-3-methyl-4H-pyran-4-one undergoes various chemical reactions:
These reactions are significant for modifying the compound's properties for various applications.
The mechanism of action of 2-hydroxy-3-methyl-4H-pyran-4-one primarily involves its ability to chelate metal ions, particularly iron. This chelation forms stable complexes that facilitate iron transport across cell membranes. This property is crucial in biological systems where iron plays a vital role in numerous enzymatic processes.
The physical and chemical properties of 2-hydroxy-3-methyl-4H-pyran-4-one include:
These properties influence its usability in food products and pharmaceuticals.
The applications of 2-hydroxy-3-methyl-4H-pyran-4-one span multiple fields:
Research continues to explore new derivatives of this compound for enhanced biological activity and novel applications in various scientific domains.
High-level ab initio calculations reveal that maltol exists predominantly in the enol form in the gas phase, with the diketo tautomer energetically disfavored by >30 kJ/mol. This stability originates from intramolecular hydrogen bonding between the C4 carbonyl oxygen and the C2 hydroxyl hydrogen, forming a pseudo-six-membered ring structure. The enol form exhibits a planar configuration with Cs symmetry, while the diketo tautomer displays slight puckering due to loss of conjugation. Potential energy surface scans using Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set confirm a substantial energy barrier (>120 kJ/mol) for proton transfer between tautomers, explaining the kinetic stability of the enol form under standard conditions. The electron density topology at bond critical points, analyzed through Quantum Theory of Atoms in Molecules (QTAIM), shows enhanced delocalization in the enol form, with the O-H bond critical point shifted toward oxygen, indicating partial proton donation capability [3] [8].
Polarizable continuum models (PCM) demonstrate that solvent polarity dramatically modulates tautomeric equilibria. In aqueous environments (ε=78.4), the energy difference between tautomers narrows to <15 kJ/mol due to preferential solvation of the diketo form. This stabilization arises from stronger dipole-solvent interactions with the diketo structure's larger dipole moment (≈5.2 D vs. ≈3.8 D for enol). Excited-state calculations (TD-DFT) predict a red-shift of ≈40 nm in the n→π* transition for the diketo form in water compared to gas phase, potentially detectable via UV spectroscopy. Microsolvation studies with explicit water molecules reveal that water bridges between carbonyl and hydroxyl groups further stabilize the enol form through cooperative hydrogen bonding, though bulk solvent effects ultimately favor diketo populations at equilibrium. These computational insights explain the experimentally observed broadening in carbonyl stretching bands of maltol in polar solvents [3] [8].
Upon protonation (forming maltolium cation, H₂ma⁺) or deprotonation (forming maltolato anion, ma⁻), maltol undergoes subtle but significant structural changes. X-ray crystallography and DFT geometry optimizations (B3LYP/6-311+G(d,p)) show that protonation at the C4 carbonyl oxygen breaks the intramolecular hydrogen bond, causing pyran ring distortion (ΔC3-C4-O4 angle ≈ +5°) and elongation of the C4=O4 bond by ≈0.05 Å. In contrast, deprotonation strengthens the O-H⋯O interaction, shortening the H⋯O distance by ≈0.15 Å and reducing the C2-O2 bond order. The maltolium cation exhibits slight deviation from planarity (Δdihedral angle ≈8°), while the maltolato anion retains approximate Cs symmetry. Bond length alternation analysis reveals increased quinoidal character in the anion, particularly in the C3-C4-C5 segment, whereas the cation shows enhanced bond length equalization in the O1-C2-C3 region. These distortions directly impact electronic properties, with the cation displaying ≈0.5 eV lower ionization potential than neutral maltol [3] .
Table 1: Key Structural Parameters of Maltol Species from DFT Calculations (B3LYP/6-311+G(d,p))
Parameter | Neutral (Hma) | Cation (H₂ma⁺) | Anion (ma⁻) |
---|---|---|---|
C2-O2 bond length (Å) | 1.35 | 1.41 | 1.28 |
C4=O4 bond length (Å) | 1.25 | 1.30 | 1.27 |
O2⋯O4 distance (Å) | 2.55 | 2.80 | 2.40 |
∠C3-C4-O4 (°) | 122.5 | 117.8 | 124.2 |
Dipole moment (Debye) | 3.82 | 6.15 | 4.90 |
DFT-predicted vibrational spectra (B3LYP/6-311++G(d,p)) correlate strongly with experimental FT-IR and Raman data. The carbonyl stretching mode (νC=O) undergoes dramatic shifts: ≈1660 cm⁻¹ in neutral maltol, red-shifted to ≈1580 cm⁻¹ in maltolium due to protonation-induced bond weakening, and blue-shifted to ≈1700 cm⁻¹ in maltolato. The O-H stretching region shows broadened bands (3000-3500 cm⁻¹) for neutral and cationic species due to hydrogen bonding, while the anion exhibits no O-H signal. Characteristic ring vibrations include:
Cation formation intensifies bands below 700 cm⁻¹ by 20-30%, while anion formation enhances intensities in the 1200-1500 cm⁻¹ range due to charge delocalization. The absence of the 1324 cm⁻¹ δ(C-OH) IR band in maltolium provides a spectroscopic signature for protonation. Normal mode analysis confirms coupling between carbonyl stretch and ring vibrations, particularly for νC=O and νC=C at ≈1600 cm⁻¹, explaining the sensitivity of these bands to metal coordination [3] [10].
Molecular orbital analysis (PBE0/def2-TZVP) reveals distinctive electron delocalization patterns:
Table 2: Frontier Molecular Orbital Energies (eV) and Composition
Species | HOMO Energy | LUMO Energy | HOMO Ring Density (%) | LUMO Ring Density (%) |
---|---|---|---|---|
Neutral (Hma) | -7.2 | -1.5 | 92% | 88% |
Cation (H₂ma⁺) | -9.8 | -3.2 | 58% | 75% |
Anion (ma⁻) | -5.1 | -0.9 | 97% | 93% |
The HOMO-LUMO gap narrows from ≈5.7 eV in neutral maltol to ≈4.6 eV in the anion, explaining the bathochromic shift observed in UV-Vis spectra of maltolato complexes. Natural bond orbital (NBO) analysis confirms enhanced hyperconjugation in the anion: the oxygen lone pairs (O1, O4) exhibit 15-20% increased delocalization into σ* orbitals of adjacent C-C bonds compared to neutral maltol. These orbital distributions underpin maltol's redox activity and ligand-to-metal charge transfer capabilities in coordination compounds [5] .
Aromaticity quantification via nucleus-independent chemical shift (NICS) calculations reveals state-dependent behavior:
The harmonic oscillator model of aromaticity (HOMA) index increases from 0.38 (neutral) to 0.62 (anion), confirming enhanced ring delocalization upon deprotonation. Electron localization function (ELF) analysis shows uniform π-basin distribution in the anion (basin size variation <0.05 e⁻), contrasting with localized basins at C=O and C-O bonds in neutral maltol. These indices correlate with chemical shift equivalence in ¹³C NMR: the anion exhibits only three distinct ring carbon signals (vs. five in neutral maltol), indicating magnetic equivalence consistent with aromatic character. The cation's paratropicity explains its enhanced reactivity toward nucleophiles, particularly at C2 and C6 positions [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: